molecular formula C34H50D14O4 B1164183 5-POHSA-d14

5-POHSA-d14

Cat. No.: B1164183
M. Wt: 551
InChI Key: HADGPAWFBKHJNM-GGXFLRFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-POHSA-d14 contains 14 deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7/', 8, and 8/' positions. It is intended for use as an internal standard for the quantification of 5-POHSA by GC- or LC-mass spectrometry. Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity in mice. Structurally these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to either a C-16 or C-18 hydroxy substituent. 5-POHSA is a FAHFA consisting of palmitoleic acid esterified at the 5th carbon of hydroxy stearic acid. The levels of POHSA are significantly elevated in serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFA improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 5-POHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.

Properties

Molecular Formula

C34H50D14O4

Molecular Weight

551

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13-/i16D2,18D2,20D2,22D2,24D2,26D2,31D2

InChI Key

HADGPAWFBKHJNM-GGXFLRFQSA-N

SMILES

OC(CCCC(OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=CCCCCCC)=O)CCCCCCCCCCCCC)=O

Synonyms

(Z)-5-(hexadec-9-enoyloxy-2,2/',3,3/',4,4/',5,5/',6,6/',7,7/',8,8/'-d14)octadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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